molecular formula C6H9FO2 B14037108 1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 2385028-92-0

1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B14037108
CAS No.: 2385028-92-0
M. Wt: 132.13 g/mol
InChI Key: CYODIRYDPAAPOL-UHFFFAOYSA-N
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Description

1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by the presence of a fluorine atom attached to the cyclopropane ring, which significantly influences its chemical properties and reactivity. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity patterns compared to other alkanes.

Preparation Methods

The synthesis of 1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using fluorinated reagents. For instance, the reaction of 2,2-dimethylpropene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial production methods for this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. This makes it a potent inhibitor or activator in various biochemical pathways .

Comparison with Similar Compounds

1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid can be compared to other cyclopropane derivatives, such as:

The uniqueness of this compound lies in its combination of a strained cyclopropane ring and a fluorine atom, which imparts distinct chemical properties and reactivity patterns.

Properties

CAS No.

2385028-92-0

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

1-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9FO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9)

InChI Key

CYODIRYDPAAPOL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C(=O)O)F)C

Origin of Product

United States

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